![molecular formula C9H10O3 B1329677 3',4'-Dihydroxypropiophenone CAS No. 7451-98-1](/img/structure/B1329677.png)
3',4'-Dihydroxypropiophenone
Overview
Description
3’,4’-Dihydroxypropiophenone is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of two hydroxyl groups attached to the benzene ring and a propiophenone moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
platyphylla vat. latifolia .
Biochemical Pathways
It is known that 3’,4’-dihydroxypropiophenone exhibits anti-aging activity , suggesting that it may influence pathways related to cellular aging.
Result of Action
It is known that 3’,4’-dihydroxypropiophenone exhibits anti-aging activity , suggesting that it may have beneficial effects on cellular health and longevity.
Biochemical Analysis
Biochemical Properties
It is known to be a natural product derived from plant sources
Cellular Effects
It is known to exhibit anti-aging activity , suggesting that it may influence cell function and cellular processes.
Molecular Mechanism
It is known to exert its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known to be stable under standard storage conditions .
Metabolic Pathways
It is known to be involved in metabolomics, vitamins, and natural products
Transport and Distribution
It is known to be a solid compound under standard conditions , suggesting that it may interact with transporters or binding proteins.
Subcellular Localization
It is known to be a solid compound under standard conditions , suggesting that it may be directed to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,4’-Dihydroxypropiophenone can be synthesized through several methods. One common approach involves the hydroxylation of propiophenone. This process typically uses methanol and a base catalyst such as sodium hydroxide or potassium hydroxide to methylate propiophenone, resulting in hydroxymethylpropiophenone. This intermediate is then oxidized, often using silver chloride as an oxidizing agent, to yield 3’,4’-Dihydroxypropiophenone .
Industrial Production Methods
In industrial settings, the production of 3’,4’-Dihydroxypropiophenone may involve large-scale hydroxylation and oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dihydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include silver chloride and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Scientific Research Applications
3’,4’-Dihydroxypropiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of high-performance resins and optical materials
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydroxybenzaldehyde
- 3,4-Dihydroxyacetophenone
- 4-Hydroxy-3-methoxybenzaldehyde
Uniqueness
3’,4’-Dihydroxypropiophenone is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a different balance of hydroxyl and carbonyl functionalities, leading to unique applications in various fields .
Biological Activity
3',4'-Dihydroxypropiophenone (CAS No. 7451-98-1) is an organic compound characterized by its molecular formula C₉H₁₀O₃. This compound is notable for its two hydroxyl groups attached to a benzene ring and a propiophenone moiety, which contribute to its diverse biological activities. It is primarily derived from plant sources, particularly from the leaves of B. platyphylla var. latifolia, and has been studied for its potential therapeutic applications.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders. A study highlighted its efficacy in reducing oxidative damage in cellular models, suggesting its potential as a protective agent in oxidative stress-related conditions .
Anti-Inflammatory Effects
In addition to its antioxidant properties, this compound has been shown to possess anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated during inflammatory responses. This makes it a candidate for further research in treating inflammatory diseases .
Anti-Aging Activity
This compound has also been associated with anti-aging effects. Its ability to scavenge free radicals contributes to skin health and longevity, making it a subject of interest in cosmetic formulations aimed at reducing signs of aging .
The mechanisms through which this compound exerts its biological effects include:
- Scavenging of Reactive Oxygen Species (ROS) : The hydroxyl groups in the compound facilitate the neutralization of ROS.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation pathways, thus reducing the overall inflammatory response.
- Regulation of Gene Expression : The compound may influence the expression of genes related to oxidative stress and inflammation .
In Vivo Studies
In animal models, this compound demonstrated protective effects against liver damage induced by toxins, showcasing its potential as a hepatoprotective agent. The findings indicated reduced levels of liver enzymes and improved histopathological outcomes compared to control groups .
In Vitro Studies
Cell culture studies have confirmed that this compound reduces oxidative stress markers in fibroblast cells, promoting cell viability under oxidative conditions. The results suggest that it enhances cellular resilience against oxidative damage, further supporting its role as an antioxidant.
Comparative Analysis with Similar Compounds
Compound Name | Antioxidant Activity | Anti-Inflammatory Activity | Unique Features |
---|---|---|---|
This compound | High | Moderate | Distinct structural arrangement |
3,4-Dihydroxyacetophenone | Moderate | Low | Less effective antioxidant |
4-Hydroxy-3-methoxybenzaldehyde | Low | High | Strong anti-inflammatory properties |
This table illustrates the comparative biological activity of this compound against similar phenolic compounds, highlighting its unique efficacy profile.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-7(10)6-3-4-8(11)9(12)5-6/h3-5,11-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWIHBDMOYWCGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60225510 | |
Record name | Propiophenone, 3',4'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7451-98-1 | |
Record name | 3′,4′-Dihydroxypropiophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7451-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxypropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007451981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7451-98-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propiophenone, 3',4'-dihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60225510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDROXYPROPIOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE96OIR5U0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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